molecular formula C3H11O7P B104645 1,2,3-Propanetriol, phosphate CAS No. 12040-65-2

1,2,3-Propanetriol, phosphate

Cat. No.: B104645
CAS No.: 12040-65-2
M. Wt: 190.09 g/mol
InChI Key: XYZZKVRWGOWVGO-UHFFFAOYSA-N
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Description

1,2,3-Propanetriol, phosphate, also known as glycerol phosphate, is a trihydroxy alcohol with a phosphate group attached to one of its hydroxyl groups. It is a colorless, odorless, viscous liquid with a sweet taste. This compound is derived from both natural and petrochemical feedstocks and is widely used in various industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Propanetriol, phosphate can be synthesized through the phosphorylation of glycerol. This process involves the reaction of glycerol with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced through the hydrolysis of fats and oils, followed by the phosphorylation of the resulting glycerol. This method is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Propanetriol, phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,3-Propanetriol, phosphate has numerous applications in scientific research, including:

Mechanism of Action

1,2,3-Propanetriol, phosphate exerts its effects through its involvement in various biochemical pathways. It is a key intermediate in glycolysis and gluconeogenesis, where it is converted to glyceraldehyde 3-phosphate. This conversion is catalyzed by the enzymes glycerol kinase and glycerol-3-phosphate dehydrogenase. The compound also plays a role in lipid metabolism, where it is involved in the synthesis of triglycerides and phospholipids .

Comparison with Similar Compounds

Uniqueness: 1,2,3-Propanetriol, phosphate is unique due to its trihydroxy structure and the presence of a phosphate group. This combination of functional groups allows it to participate in a wide range of chemical reactions and biochemical pathways, making it a versatile compound in various applications .

Properties

IUPAC Name

phosphoric acid;propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3.H3O4P/c4-1-3(6)2-5;1-5(2,3)4/h3-6H,1-2H2;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZZKVRWGOWVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52007-79-1
Record name Phosphoric acid, polymer with 1,2,3-propanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52007-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501033192
Record name 1,2,3-Propanetriol, phosphate
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Molecular Weight

190.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12040-65-2, 27082-31-1, 52007-79-1
Record name Glycerophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12040-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Propanetriol, phosphate
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Record name Glycerophosphoric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polyglycerolphosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetriol, phosphate
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Record name 1,2,3-Propanetriol, phosphate
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Record name Glycerol dihydrogen phosphate
Source European Chemicals Agency (ECHA)
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Record name 1,2,3-Propanetriol, phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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